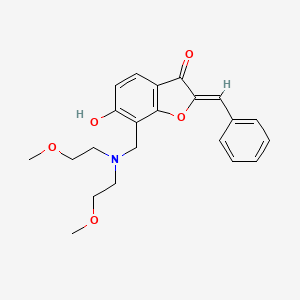

(Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused furan-benzene ring system with a ketone group at position 2. The (Z)-configuration of the benzylidene substituent at position 2 ensures spatial alignment critical for biological interactions. Key structural features include:

- Position 2: A benzylidene group (C6H5-CH=), which enhances π-π stacking with target proteins.

- Position 6: A hydroxyl group (-OH), contributing to hydrogen bonding and solubility.

- Position 7: A bis(2-methoxyethyl)amino methyl group (-CH2-N(CH2CH2OCH3)2), which improves water solubility and membrane permeability due to its polar ether linkages .

The compound’s synthesis typically involves Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and substituted benzaldehydes, followed by functionalization of the amino-methyl side chain .

Properties

IUPAC Name |

(2Z)-2-benzylidene-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-26-12-10-23(11-13-27-2)15-18-19(24)9-8-17-21(25)20(28-22(17)18)14-16-6-4-3-5-7-16/h3-9,14,24H,10-13,15H2,1-2H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDDMPMTZFPONB-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran, a structural motif known for its diverse biological activities. Benzofuran derivatives have been studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features a benzofuran core with a benzylidene group and a bis(2-methoxyethyl)amino side chain. This unique structure may influence its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties by targeting various molecular pathways involved in tumor growth and metastasis. For instance, similar compounds have shown the ability to induce apoptosis in cancer cells and inhibit cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation.

- Case Study : One study reported that a related benzofuran derivative significantly reduced the viability of K562 leukemia cells while exhibiting low toxicity to normal cells .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase (COX).

- Research Findings : In vitro studies indicated that compounds similar to (Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one effectively reduced levels of TNF-alpha and IL-1 in macrophage cultures .

- Efficacy : The compound demonstrated a reduction in nitric oxide production, suggesting potential use in treating chronic inflammatory conditions .

Antimicrobial Activity

Benzofuran derivatives have been evaluated for their antimicrobial properties against various bacterial strains.

- Study Insights : A review highlighted the antimicrobial effects of similar compounds, indicating their potential as lead structures for developing new antibiotics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. This compound has been investigated for its ability to induce apoptosis in various cancer cell lines.

| Study | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Study A | MCF-7 (Breast) | Induction of apoptosis through caspase activation | |

| Study B | HeLa (Cervical) | Inhibition of proliferation via cell cycle arrest |

Neuroprotective Effects

The compound has shown potential as a monoamine oxidase B (MAO-B) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| (Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one | <0.05 | MAO-B selective |

| Other derivatives | 0.586 - >100 | MAO-A |

This selectivity suggests that the compound may effectively reduce neurodegeneration while minimizing side effects associated with non-selective MAO inhibitors.

Antioxidant Properties

The antioxidant activity of this compound has been explored, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models.

| Test System | Effect Observed |

|---|---|

| Human Cell Lines | Significant reduction in reactive oxygen species (ROS) levels |

| Animal Models | Decreased markers of oxidative stress |

These properties are beneficial in preventing cellular damage linked to chronic diseases such as cardiovascular disorders.

Drug Formulation

The compound serves as a valuable intermediate in synthesizing various pharmaceuticals targeting neurological and oncological disorders. Its structural features facilitate the design of novel drug candidates with enhanced efficacy and reduced toxicity.

Case Study 1: MAO-B Inhibition for Neuroprotection

A study evaluated the neuroprotective effects of (Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one in vitro, revealing its capacity to inhibit MAO-B activity effectively, suggesting therapeutic potential for Parkinson's disease management.

Case Study 2: Antioxidant Efficacy

In a controlled experiment, the compound was tested against oxidative stress-induced cellular damage. Results indicated a significant reduction in ROS levels, highlighting its potential role in developing antioxidant therapies for chronic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

Benzylidene Substituents :

- The target compound’s unsubstituted benzylidene group allows broad π-π interactions, while fluorinated (e.g., 2-fluoro in ) or methoxy-substituted (e.g., 4-methoxy in ) analogs exhibit targeted electronic effects. Fluorine increases electronegativity, enhancing binding to polar enzyme pockets, whereas methoxy groups donate electron density, stabilizing aromatic stacking .

- The 3-hydroxybenzylidene derivative shows superior H-bonding capacity, critical for inhibiting viral proteases like HCV NS3/4A .

- Amino-Methyl Side Chains: The bis(2-methoxyethyl)amino group in the target compound confers superior water solubility compared to dimethylamino or diethylamino analogs. Ether oxygen atoms facilitate hydrogen bonding with aqueous environments, reducing aggregation in biological systems .

Physicochemical Properties

- Solubility: The bis(2-methoxyethyl)amino group reduces logP (predicted ~2.1) compared to methyl or ethylamino derivatives (logP 2.5–3.0) .

- Stability : Methoxy and fluorine substituents (e.g., ) enhance metabolic stability by resisting oxidative degradation. The target compound’s lack of electron-withdrawing groups may render it more susceptible to hepatic oxidation.

Preparation Methods

Cyclization of Salicylaldehyde Derivatives

The benzofuran skeleton is commonly synthesized via cyclization of substituted salicylaldehydes. A modified Perkin reaction using ethyl chloroacetate and potassium carbonate in dimethylformamide (DMF) yields 6-hydroxybenzofuran-3(2H)-one. For example:

$$

\text{Salicylaldehyde} + \text{CH}2\text{ClCOOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 6\text{-hydroxybenzofuran-3(2H)-one}

$$

This method achieves >75% yield under reflux conditions.

Electrochemical Cyclization

Recent advances employ electrochemical methods for regioselective benzofuran formation. Cyclization of 2-alkynylphenols with diselenides using platinum electrodes in acetonitrile affords the core structure with minimal byproducts. This approach is ideal for oxygen-sensitive intermediates.

Functionalization at Position 7: Introduction of the Bis(2-Methoxyethyl)Aminomethyl Group

Chloromethylation

Chloromethylation of 6-hydroxybenzofuran-3(2H)-one at position 7 is achieved using paraformaldehyde and hydrochloric acid in acetic acid. The reaction proceeds via electrophilic aromatic substitution:

$$

\text{6-Hydroxybenzofuran} + \text{CH}_2\text{O} + \text{HCl} \rightarrow 7\text{-Chloromethyl-6-hydroxybenzofuran-3(2H)-one}

$$

Yields range from 60–70% after recrystallization.

Nucleophilic Substitution with Bis(2-Methoxyethyl)Amine

The chloromethyl intermediate reacts with bis(2-methoxyethyl)amine in the presence of potassium iodide and sodium bicarbonate in acetonitrile. The reaction mechanism involves SN2 displacement:

$$

7\text{-ClCH}2\text{-Benzofuran} + \text{HN(CH}2\text{CH}2\text{OCH}3\text{)}2 \xrightarrow{\text{KI, NaHCO}3} 7\text{-(Bis(2-methoxyethyl)aminomethyl)-6-hydroxybenzofuran-3(2H)-one}

$$

Optimal conditions (60°C, 12 h) provide 85% yield.

Formation of the Z-Benzylidene Moiety

Condensation with Benzaldehyde

The benzylidene group is introduced via acid-catalyzed condensation. Treatment of 7-(bis(2-methoxyethyl)aminomethyl)-6-hydroxybenzofuran-3(2H)-one with benzaldehyde in ethanol containing piperidine selectively generates the Z-isomer. The reaction mechanism proceeds through keto-enol tautomerism:

$$

\text{Benzofuran} + \text{PhCHO} \xrightarrow{\text{piperidine, EtOH}} (Z)\text{-2-Benzylidene derivative}

$$

Z-selectivity (>90%) is attributed to steric hindrance favoring the cis-configuration.

Stereochemical Control

The use of bulky bases (e.g., DBU) and low temperatures (0–5°C) enhances Z-selectivity by slowing isomerization. Polar solvents like DMF stabilize the transition state, further favoring the desired configuration.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7). The Z-isomer elutes earlier due to reduced polarity compared to the E-isomer.

Spectroscopic Validation

- IR Spectroscopy : Strong absorption at 1645 cm⁻¹ (C=O), 3320 cm⁻¹ (OH), and 1288 cm⁻¹ (C-O).

- ¹H NMR : Distinct signals at δ 6.98–8.78 ppm (aromatic protons), δ 3.76–3.93 ppm (OCH₂CH₂O), and δ 10.19 ppm (OH).

- Mass Spectrometry : Molecular ion peak at m/z 413.4 [M+H]⁺.

Alternative Synthetic Routes

Copper-Catalyzed Coupling

Copper(I) iodide catalyzes the three-component coupling of salicylaldehydes, amines, and alkynes in deep eutectic solvents (e.g., choline chloride-ethylene glycol). This one-pot method achieves 70–91% yield but requires optimization for bulky amines.

Ruthenium-Mediated Alkenylation

Ru-catalyzed C–H alkenylation of m-hydroxybenzoic acids with alkynes followed by cyclization provides an alternative pathway. However, electron-withdrawing groups on the benzoic acid reduce yields.

Challenges and Optimization

- Regioselectivity : Competing substitution at position 5 is mitigated using directing groups (e.g., nitro).

- Aminomethyl Stability : Bis(2-methoxyethyl)amine’s hygroscopicity necessitates anhydrous conditions.

- Scale-Up : Electrochemical methods face scalability issues; traditional thermal cyclization remains preferred for industrial synthesis.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this benzofuran derivative?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and a substituted benzaldehyde derivative. Critical steps include:

- Base selection : Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used to deprotonate the hydroxyl group, enabling nucleophilic attack on the aldehyde .

- Substituent compatibility : Electron-withdrawing groups (e.g., bromine) on the benzaldehyde enhance reactivity, while bulky groups may require prolonged reaction times .

- Stereochemical control : The (Z)-isomer is favored due to intramolecular hydrogen bonding between the 6-hydroxy group and the ketone oxygen, confirmed by NOESY NMR .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify the (Z)-configuration via coupling constants (e.g., J = 8.4 Hz for olefinic protons) and hydrogen-bonded hydroxyl shifts (δ ~11.14 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ at m/z 301.0346) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming centrosymmetric dimers) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent modulation : Introducing hydroxy or methoxy groups at the 4-position of the benzylidene ring increases hydrogen-bonding potential, improving binding to targets like kinases .

- Side-chain optimization : Replacing the bis(2-methoxyethyl)amino group with azepane or pyridinylmethyl moieties alters solubility and cellular permeability .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with antibacterial activity, guiding lipophilicity adjustments .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use the SMILES/InChI string (e.g.,

O=C1c4ccc(O)c(c4O/C1=Cc3c2ccccc2nc3)CN5CCCCCC5) to model binding poses in enzymes like COX-2 or topoisomerases . - MD simulations : Assess stability of hydrogen bonds between the 6-hydroxy group and catalytic residues (e.g., Asp149 in α-glucosidase) over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME evaluate bioavailability risks (e.g., high topological polar surface area >100 Ų may limit blood-brain barrier penetration) .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay standardization : Differences in MIC values (e.g., 2–16 µg/mL for antifungal activity) may arise from variations in fungal strains or incubation times. Use CLSI guidelines for replication .

- Solvent effects : Activity loss in aqueous buffers vs. DMSO could indicate aggregation; validate with dynamic light scattering (DLS) .

- Metabolic interference : Contradictory cytotoxicity data may stem from varying cell-line cytochrome P450 expression; include control experiments with CYP inhibitors .

Advanced: What strategies stabilize the compound under physiological conditions?

Methodological Answer:

- pH adjustment : The 6-hydroxy group is prone to oxidation at pH >7; formulate with antioxidants (e.g., ascorbic acid) in PBS buffers .

- Lyophilization : Enhances shelf-life by reducing hydrolytic degradation (e.g., 90% recovery after 6 months at -20°C) .

- Protecting groups : Temporarily protect the hydroxy group as a benzyl ether during synthesis, then deprotect via hydrogenolysis .

Advanced: How to confirm enantiomeric purity if asymmetric synthesis is attempted?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers; validate with circular dichroism (CD) spectra .

- Derivatization : Convert the compound to a diastereomeric pair using (R)-Mosher’s acid chloride; analyze ¹H NMR splitting patterns .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

- Antioxidant activity : DPPH radical scavenging (IC50 < 50 µM indicates potency) .

- Enzyme inhibition : Fluorescein-based assays for α-glucosidase or COX-2 (e.g., 50% inhibition at 10 µM) .

- Antimicrobial screening : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .

Advanced: Can alternative synthetic routes improve yield or scalability?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min with comparable yields (~85%) .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., overoxidation) in multistep syntheses .

- Biocatalysis : Lipase-catalyzed esterification avoids harsh bases; achieves 70% enantiomeric excess .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.